4-Ethoxy-4-oxobutylzinc bromide
Overview
Description
Synthesis Analysis
The synthesis of related organozinc compounds, such as 4-coumarinylzinc bromide, involves the direct oxidative addition of active zinc to brominated precursors. These organozinc reagents undergo palladium-catalyzed cross-coupling reactions with various aryl halides and acid chlorides to yield coupling products under mild conditions (Rieke & Kim, 2011).
Molecular Structure Analysis
Molecular structure studies, including spectroscopic and X-ray diffraction (XRD) analyses, provide insight into the detailed geometry and electronic structure of compounds. For example, spectroscopic (FT-IR, NMR) and XRD methods have been used to characterize ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, a compound synthesized via reactions involving components similar to those used in the synthesis of 4-Ethoxy-4-oxobutylzinc bromide. These methods, coupled with density functional theory (DFT) calculations, allow for the analysis of molecular geometry, vibrational assignments, and electronic properties (Haroon et al., 2018).
Chemical Reactions and Properties
The reactivity of organozinc compounds is highlighted in their application in the synthesis of novel heterocycles. For instance, the reaction of 4-bromophenyl-4-oxobut-2-enoic acid with various nucleophiles under Aza–Michael addition conditions leads to the formation of pyridazinones and furanones derivatives, showcasing the versatility of organozinc intermediates in facilitating diverse chemical transformations (El-hashash et al., 2015).
Scientific Research Applications
Synthesis of S-Ribosylhomocysteine Analogues : It has been used in the synthesis of S-ribosylhomocysteine analogues, which are potential inhibitors of the LuxS enzyme. This involves a cross-coupling reaction with 6-fluoro-6-iodo-α-D-ribo-hex-5-enofuranose (Wnuk et al., 2007).
Creation of Ionic Liquids : The compound has been used in the synthesis of novel analogues of glycine-betaine ionic liquids. These ionic liquids have applications in forming aqueous biphasic systems, and are characterized by their low melting points, high degradation temperatures, and low toxicity (Pereira et al., 2019).
Corrosion Inhibitors : In the study of corrosion inhibitors for carbon steel in acid mediums, pyridazinium-based ionic liquids, including derivatives of 4-Ethoxy-4-oxobutylzinc bromide, were synthesized and found to be effective (El-hajjaji et al., 2018).
Synthesis of Heterocyclic Compounds : This compound has been utilized as a starting material for the preparation of various heterocyclic compounds with expected antibacterial activities (El-Hashash et al., 2015).
Formation of Fluorophores : It has been involved in the synthesis of new fluorophores, specifically a pyridinium complex that exhibits solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties (Li et al., 2009).
Antioxidant and Cytotoxic Properties : The compound has been studied for its antioxidant and cytotoxic properties. For instance, 6-ethoxy-4-methylcoumarin, a derivative, was synthesized and its properties were analyzed (Çelikezen et al., 2020).
Antibacterial Studies : In the context of antibacterial studies, a cobalt(III) complex of a ligand derivative was synthesized and evaluated for its antibacterial activity (Bera et al., 2017).
properties
IUPAC Name |
bromozinc(1+);ethyl butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPARCVGSTPKNNR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC[CH2-].[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-4-oxobutylzinc bromide |
Citations
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